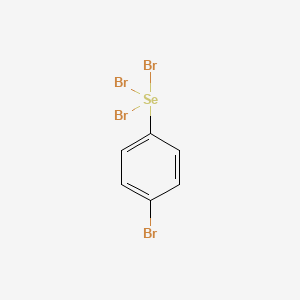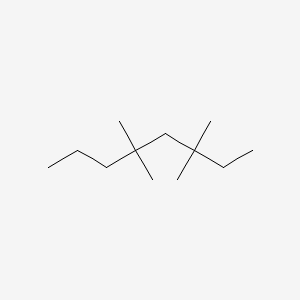
4,4'-Sulfanediylbis(3,5,6-trifluorobenzene-1,2-diamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Sulfanediylbis(3,5,6-trifluorobenzene-1,2-diamine) is an organic compound characterized by the presence of trifluorobenzene rings connected via a sulfanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfanediylbis(3,5,6-trifluorobenzene-1,2-diamine) typically involves the following steps:
Diazotization: The starting material, 3,5,6-trifluoroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a sulfanediyl-containing compound under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Introduction of halogens, amines, or other functional groups.
Scientific Research Applications
4,4’-Sulfanediylbis(3,5,6-trifluorobenzene-1,2-diamine) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4’-Sulfanediylbis(3,5,6-trifluorobenzene-1,2-diamine) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1,3,5-Trifluorobenzene
- 3,4,5-Trifluorobenzene-1,2-diamine
- 1,2,4-Trifluorobenzene
Comparison: 4,4’-Sulfanediylbis(3,5,6-trifluorobenzene-1,2-diamine) is unique due to the presence of the sulfanediyl bridge, which imparts distinct chemical and physical properties compared to its analogs. This structural feature enhances its stability and reactivity, making it suitable for specialized applications in materials science and pharmaceuticals.
Properties
CAS No. |
61907-55-9 |
|---|---|
Molecular Formula |
C12H8F6N4S |
Molecular Weight |
354.28 g/mol |
IUPAC Name |
4-(3,4-diamino-2,5,6-trifluorophenyl)sulfanyl-3,5,6-trifluorobenzene-1,2-diamine |
InChI |
InChI=1S/C12H8F6N4S/c13-1-3(15)11(5(17)9(21)7(1)19)23-12-4(16)2(14)8(20)10(22)6(12)18/h19-22H2 |
InChI Key |
GFYHQVWRPDYNNV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)SC2=C(C(=C(C(=C2F)F)N)N)F)F)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(Diphenylmethyl)amino]-2-oxoethyl}-1-methylpiperidin-1-ium iodide](/img/structure/B14543916.png)







![(E)-Bis{2-[(4-methylphenyl)sulfanyl]phenyl}diazene](/img/structure/B14543975.png)



![2-[(5,5-Dimethylcyclohex-1-en-1-yl)methyl]-1,3-dioxolane](/img/structure/B14543989.png)
![1-[Bis(dimethylamino)phosphanyl]pyridin-1-ium](/img/structure/B14543990.png)
